molecular formula C9H7N3 B13665568 1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B13665568
M. Wt: 157.17 g/mol
InChI Key: LCSNZEKWZCEWFT-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyridine and pyrrole ring system, with a methyl group at the 1-position and a carbonitrile group at the 3-position. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Preparation Methods

The synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-5-iodopyridine with a suitable pyrrole precursor under base-mediated conditions . This reaction typically proceeds smoothly, yielding the desired pyrrolopyridine core. Subsequent substitution at the N-1 position with a tert-butylcarbonate group can further refine the compound .

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Properties

IUPAC Name

1-methylpyrrolo[3,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-6-7(5-10)9-8(12)3-2-4-11-9/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSNZEKWZCEWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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